Cyclopropylmethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
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Overview
Description
Cyclopropylmethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is an organic compound that features a boronic ester group. This compound is of interest due to its potential applications in organic synthesis, medicinal chemistry, and materials science. The presence of the boronic ester group makes it a valuable intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropylmethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Cyclopropylmethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic ester group can participate in substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group yields boronic acids, while substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Cyclopropylmethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has several scientific research applications:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of Cyclopropylmethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-5-boronic acid pinacol ester: Similar in structure due to the presence of the boronic ester group.
1-Methylpyrazole-4-boronic acid pinacol ester: Another compound with a boronic ester group, used in similar applications.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Shares the boronic ester functionality and is used in organic synthesis.
Uniqueness
Cyclopropylmethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is unique due to its specific structure, which combines the cyclopropylmethyl group with the pyrrolo[3,2-b]pyridine core and the boronic ester group
Properties
Molecular Formula |
C18H25BN2O4 |
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Molecular Weight |
344.2 g/mol |
IUPAC Name |
cyclopropylmethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C18H25BN2O4/c1-17(2)18(3,4)25-19(24-17)13-9-15-14(20-10-13)7-8-21(15)16(22)23-11-12-5-6-12/h9-10,12H,5-8,11H2,1-4H3 |
InChI Key |
SFIDHVRPGHPFDZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN3C(=O)OCC4CC4)N=C2 |
Origin of Product |
United States |
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